6-METHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
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Overview
Description
6-METHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by its complex structure, which includes a cyclopenta[c]chromen-4-one core with various substituents, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the Pechmann condensation reaction, where phenolic compounds react with β-keto esters in the presence of acid catalysts to form the chromen core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of green chemistry principles, including environmentally benign solvents and catalysts, are often employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated products .
Scientific Research Applications
6-METHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-METHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A simpler derivative with similar structural features but lacking the cyclopenta ring and additional substituents.
4-Methylumbelliferone: Another chromen derivative with a different substitution pattern, used in various biochemical assays.
Dicoumarol: A well-known anticoagulant with a similar core structure but different functional groups.
Uniqueness
6-METHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific substitution pattern and the presence of the cyclopenta ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-13-6-8-15(9-7-13)19(23)12-25-20-11-10-17-16-4-3-5-18(16)22(24)26-21(17)14(20)2/h6-11H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFLNVUCOYBFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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